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Compound of Interest

Compound Name: GNE-555

Cat. No.: B15541735

Disclaimer: The term "GNE-555" is ambiguous and has been associated with several different
molecules in scientific literature and commercial databases, including the mTOR inhibitor GNE-
555, the monoclonal antibody Elezanumab (ABT-555), and the y-secretase modulator NGP-
555. However, a definitive small molecule with the specific and sole identifier "GNE-555" for
which extensive structural binding data is publicly available could not be identified.

Given the user's interest in "GNE" and the availability of robust structural data, this guide will
focus on the structural biology of the human GNE (glucosamine (UDP-N-acetyl)-2-
epimerase/N-acetylmannosamine kinase) protein. GNE is a critical bifunctional enzyme in the
sialic acid biosynthesis pathway, and mutations in this protein are linked to the muscle-wasting
disorder GNE myopathy. This guide will specifically detail the crystal structure of the N-
acetylmannosamine kinase domain of GNE.

Introduction to GNE and its Kinase Domain

The human GNE protein is a key enzyme in the biosynthesis of sialic acids, which are crucial
for a wide range of biological processes. It possesses two enzymatic domains: an N-terminal
UDP-GIcNAc 2-epimerase domain and a C-terminal N-acetylmannosamine (ManNAc) kinase
domain. The kinase domain, belonging to the Repressor, Open reading frame, Kinase (ROK)
family, is responsible for the phosphorylation of ManNAc to ManNAc-6-phosphate, a committed
step in sialic acid synthesis. The structural understanding of this domain is vital for elucidating
the molecular basis of GNE myopathy and for the development of potential therapeutic
interventions.
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Quantitative Data: Crystal Structure of the GNE
Kinase Domain

The crystal structure of the ligand-free N-acetylmannosamine kinase domain of human GNE
provides the structural basis for understanding its function and the impact of disease-causing
mutations.[1][2] The key quantitative data from the X-ray diffraction analysis are summarized in
the table below.

Parameter Value

PDB ID 3EO3

Method X-ray Diffraction
Resolution 2.84 A

Space Group P3.21

Unit Cell Dimensions (a, b, c) 108.3 A, 108.3 A, 126.9 A
Unit Cell Angles (a, B, y) 90°, 90°, 120°

R-value work 0.205

R-value free 0.245

Experimental Protocols

The following protocols describe the methodology used to determine the crystal structure of the
human GNE kinase domain.

Cloning, Expression, and Purification of the GNE Kinase
Domain

Cloning: The cDNA encoding the human GNE kinase domain (residues 386-722) was amplified
by PCR. The PCR product was then cloned into a modified pET28a vector (Novagen), which
incorporates a TEV-cleavable N-terminal hexahistidine tag for affinity purification.
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Expression: The expression vector was transformed into Escherichia coli BL21 (DE3) cells. The
cells were grown in Luria-Bertani (LB) medium supplemented with 50 pg/mL kanamycin at
37°C until the optical density at 600 nm (OD600) reached 0.6-0.8. Protein expression was then
induced with 0.5 mM isopropyl B-D-1-thiogalactopyranoside (IPTG) and the culture was
incubated for an additional 16-20 hours at 15°C.

Purification:

o Cell Lysis: The cells were harvested by centrifugation and resuspended in lysis buffer (20
mM HEPES pH 7.5, 500 mM NacCl, 10% glycerol, 10 mM imidazole, 1 mM TCEP). The cell
suspension was lysed by sonication on ice.

« Affinity Chromatography: The lysate was cleared by centrifugation, and the supernatant was
loaded onto a HisTrap HP column (GE Healthcare) pre-equilibrated with lysis buffer. The
column was washed with the same buffer containing 30 mM imidazole, and the protein was
eluted with a linear gradient of 30-500 mM imidazole.

o Tag Cleavage and Further Purification: The eluted fractions containing the GNE kinase
domain were pooled, and the hexahistidine tag was cleaved by incubation with TEV protease
overnight at 4°C. The protein solution was then passed through a second HisTrap HP
column to remove the cleaved tag and any uncleaved protein.

e Size-Exclusion Chromatography: The flow-through from the second affinity column was
concentrated and further purified by size-exclusion chromatography using a Superdex 200
column (GE Healthcare) equilibrated with 20 mM HEPES pH 7.5, 300 mM NacCl, and 1 mM
TCEP. The purity of the final protein sample was assessed by SDS-PAGE.

Crystallization of the GNE Kinase Domain

Crystals of the GNE kinase domain were grown using the hanging drop vapor diffusion method
at 20°C. The protein was concentrated to 15 mg/mL in 20 mM HEPES pH 7.5, 300 mM Nacl,
and 1 mM TCEP. The crystallization drops were prepared by mixing 1 yL of the protein solution
with 1 pL of the reservoir solution. The reservoir solution contained 0.1 M MES monohydrate
pH 6.5 and 25% w/v polyethylene glycol 3350. Crystals appeared within 2-3 days and grew to
their final size in about a week.
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Data Collection and Structure Determination

The crystals were cryo-protected by briefly soaking them in the reservoir solution supplemented
with 20% (v/v) glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data were
collected at a synchrotron source. The structure was solved by molecular replacement and
refined to a resolution of 2.84 A.

Visualizations
Sialic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the sialic acid biosynthesis pathway,
highlighting the central role of the bifunctional enzyme GNE.
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Caption: The Sialic Acid Biosynthesis Pathway.
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Experimental Workflow for GNE Kinase Domain
Structure Determination

This diagram outlines the major steps involved in the determination of the crystal structure of

the GNE kinase domain.
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Caption: Workflow for GNE Kinase Domain Structure Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15541735?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/19841673/
https://pubmed.ncbi.nlm.nih.gov/19841673/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0007165
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0007165
https://www.benchchem.com/product/b15541735#structural-biology-of-gne-555-binding
https://www.benchchem.com/product/b15541735#structural-biology-of-gne-555-binding
https://www.benchchem.com/product/b15541735#structural-biology-of-gne-555-binding
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15541735?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

